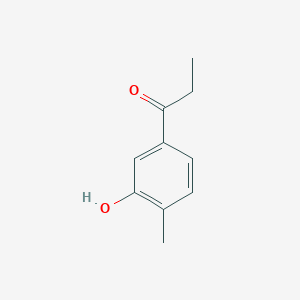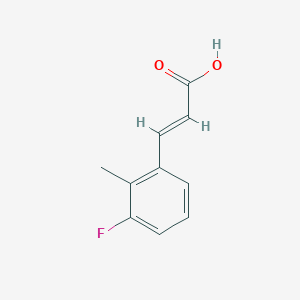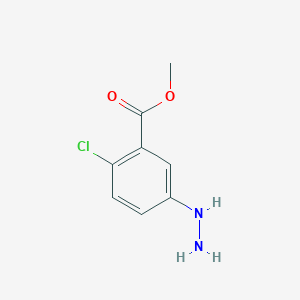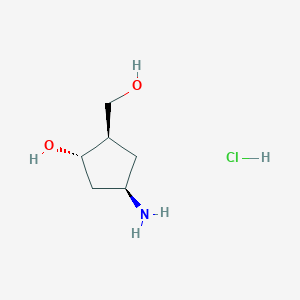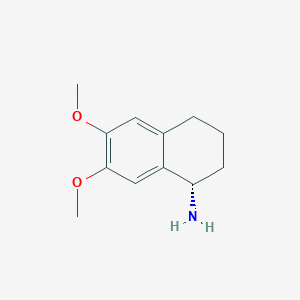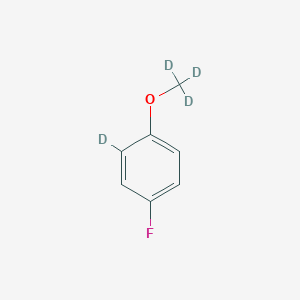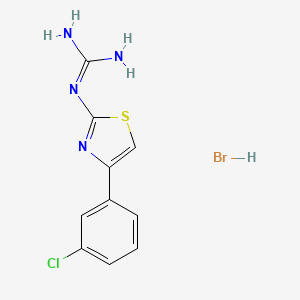
1-(4-(3-Chlorophenyl)thiazol-2-yl)guanidine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(3-Chlorophenyl)thiazol-2-yl)guanidine hydrobromide is a chemical compound used primarily in the preparation of antiulcer agents. It is known for its role as a reversible, competitive, and selective inhibitor of gastric H+,K±ATPase, which makes it valuable in the treatment of ulcers. The compound has a molecular formula of C10H9ClN4S·HBr and a molecular weight of 331.95 g/mol.
Métodos De Preparación
The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1-(4-(3-Chlorophenyl)thiazol-2-yl)guanidine hydrobromide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
1-(4-(3-Chlorophenyl)thiazol-2-yl)guanidine hydrobromide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential as an antiulcer agent and its effects on gastric H+,K±ATPase.
Medicine: Research focuses on its therapeutic potential in treating ulcers and other gastrointestinal disorders.
Industry: It is used in the development of new pharmaceuticals and as an intermediate in chemical synthesis.
Mecanismo De Acción
The mechanism of action of 1-(4-(3-Chlorophenyl)thiazol-2-yl)guanidine hydrobromide involves its inhibition of gastric H+,K±ATPase. This enzyme is responsible for the exchange of hydrogen and potassium ions across the gastric parietal cell membrane, which is crucial for the production of gastric acid. By inhibiting this enzyme, the compound reduces gastric acid secretion, thereby providing relief from ulcers.
Comparación Con Compuestos Similares
1-(4-(3-Chlorophenyl)thiazol-2-yl)guanidine hydrobromide can be compared with other similar compounds, such as:
4-Substituted 2-guanidinothiazoles: These compounds also act as inhibitors of gastric H+,K±ATPase but may differ in their selectivity and potency.
Substituted (thiazolylamino)tetrahydropyridopyrimidine derivatives: These are used as platelet aggregation inhibitors and have different therapeutic applications compared to this compound.
The uniqueness of this compound lies in its specific inhibition of gastric H+,K±ATPase, making it particularly effective as an antiulcer agent.
Propiedades
IUPAC Name |
2-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]guanidine;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4S.BrH/c11-7-3-1-2-6(4-7)8-5-16-10(14-8)15-9(12)13;/h1-5H,(H4,12,13,14,15);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDIPUDZCOMAAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CSC(=N2)N=C(N)N.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClN4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[4-(4-Chlorobenzoyl)phenoxy]-2-methyl-N-(1-methylethyl)-propanamide](/img/new.no-structure.jpg)
